molecular formula C18H24O3 B029036 11a-Hydroxy-estr-4-ene-3,17-dione CAS No. 6615-00-5

11a-Hydroxy-estr-4-ene-3,17-dione

Cat. No. B029036
CAS RN: 6615-00-5
M. Wt: 288.4 g/mol
InChI Key: VDCOSJPGDDQNJH-JVSYPLCOSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 11β-(4-Aminophenyl)spiro[estr-4-ene-17β,2′(5′H)-furan]-3,5′-dione, involves multi-step chemical processes. An efficient synthesis method with an overall yield of 21% has been developed (Geisler, Cleve, & Harré, 2000).

Molecular Structure Analysis

The molecular conformation of similar steroids, like 19-hydroxy-4-androstene-3,17-dione, has been determined through crystallographic methods. The structural orientation of various substituents and the strain introduced by hydroxylation are significant aspects of these analyses (Duax & Osawa, 1980).

Chemical Reactions and Properties

Microbial hydroxylation of estr-4-ene-3,17-dione by Botrodiplodia malorum and other organisms has been shown to yield various hydroxylated products, demonstrating the compound’s reactivity and the potential for enzymatic modification (Brodie, Hay, & Townsley, 1971).

Physical Properties Analysis

The physical properties of steroids like 11a-Hydroxy-estr-4-ene-3,17-dione are typically characterized through spectroscopic methods and crystallographic analysis, providing insights into their structural and electronic characteristics.

Chemical Properties Analysis

Chemical properties of these steroids often involve their reactivity and interactions with other molecules. For instance, the study of the microbial hydroxylation of steroids highlights the reactive nature of these compounds and their potential transformations (Holland & Diakow, 1978).

Scientific Research Applications

Microbial Hydroxylation

Microbial hydroxylation studies have investigated the transformation of steroids like "estr-4-ene-3,17-dione" by various microorganisms. For example, Brodie et al. (1971) reported the microbiological hydroxylation of "estr-4-ene-3,17-dione," where incubation with Botrodiplodia malorum yielded hydroxylated derivatives such as 7β-hydroxyestr-4-ene-3,17-dione and 6β-hydroxyestr-4-ene-3,17-dione, among others. These findings emphasize the capability of microorganisms to introduce hydroxyl groups at specific positions on the steroid nucleus, highlighting a potential pathway for the production of hydroxylated steroid derivatives, including "11a-Hydroxy-estr-4-ene-3,17-dione" (Brodie, Hay, & Townsley, 1971).

Steroid Synthesis and Transformation

The chemical synthesis and transformation of steroids also represent a significant area of application for "11a-Hydroxy-estr-4-ene-3,17-dione." Klimstra and Colton (1967) discussed the synthesis of various hydroxylated steroids from "estr-4-ene-3,17-dione," demonstrating its utility as a precursor in the synthesis of potent steroid derivatives. Such studies underscore the importance of "estr-4-ene-3,17-dione" and its hydroxylated forms in the preparation and modification of steroids with potential therapeutic applications (Klimstra & Colton, 1967).

Enzymatic Studies and Aromatase Inhibition

Research on the enzymatic modification of steroids and the inhibition of steroidogenic enzymes, such as aromatase, has also featured "estr-4-ene-3,17-dione" derivatives. Covey et al. (1981) explored the inhibition of aromatase by 10 beta-propynyl-substituted steroids derived from "estr-4-ene-3,17-dione," revealing insights into the mechanism of enzyme inhibition and the potential for developing novel aromatase inhibitors. This research highlights the relevance of "11a-Hydroxy-estr-4-ene-3,17-dione" and related compounds in understanding and modulating enzyme-catalyzed steroid transformations (Covey, Hood, & Parikh, 1981).

Safety And Hazards

11a-Hydroxy-estr-4-ene-3,17-dione is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth with water and not to induce vomiting . If inhaled or in contact with skin or eyes, it is recommended to move the victim into fresh air, give artificial respiration if not breathing, take off contaminated clothing immediately, wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes .

properties

IUPAC Name

(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h8,12-15,17,20H,2-7,9H2,1H3/t12-,13-,14-,15+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCOSJPGDDQNJH-JVSYPLCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447807
Record name 11alpha-Hydroxy-estr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11a-Hydroxy-estr-4-ene-3,17-dione

CAS RN

6615-00-5
Record name (11α)-11-Hydroxyestr-4-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6615-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11a-Hydroxy-estr-4-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006615005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11alpha-Hydroxy-estr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11a-Hydroxy-estr-4-ene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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